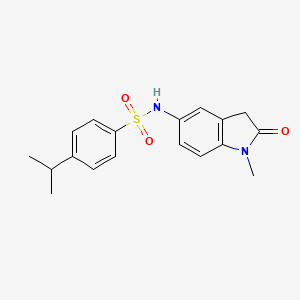

![molecular formula C13H9NO3S B2465921 Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate CAS No. 1469294-49-2](/img/structure/B2465921.png)

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” is a chemical compound that has been studied for its potential as a kinase inhibitor . It belongs to a class of heterocyclic structures known as thieno[3,2-c]quinolin-4(5H)-ones .

Synthesis Analysis

The synthesis of this compound has been reported to start from aniline . The process involves a tandem nucleophilic aromatic substitution/cyclization reaction, which is a key step in the sequence . This efficient high yielding sequence was carried out in six steps without any chromatographic purification .Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” is characterized by a thieno[3,2-c]quinoline core with a carboxylic acid function . This structure was chosen to add another point of diversity to the molecules .Chemical Reactions Analysis

The synthesis of “Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” involves a tandem nucleophilic aromatic substitution/cyclization reaction . This reaction is a key step in the sequence . To the best of our knowledge, this is the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate and its derivatives are primarily utilized in synthetic chemistry. One study highlights the consecutive alkylation of related compounds for the design and synthesis of combinatorial libraries, crucial in drug discovery and development (Kovalenko et al., 2020). These compounds have shown potential as inhibitors of Hepatitis B Virus replication, indicating their significance in antiviral research. Another research explored the synthesis of derivatives like 4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids, showcasing their versatility in organic synthesis (Klásek et al., 2003).

Optical and Electronic Properties

Studies have also investigated the optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines. These compounds exhibit moderate to high fluorescence quantum yields, making them suitable for applications like invisible ink dyes (Bogza et al., 2018). The relationship between their structure and optical properties has been established, paving the way for their use in various optical and electronic applications.

Photovoltaic Applications

The photovoltaic properties of certain derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their potential use in organic–inorganic photodiode fabrication (Zeyada et al., 2016). These studies demonstrate the usefulness of these compounds in the development of advanced materials for energy conversion and storage.

Wirkmechanismus

“Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” and its derivatives have been studied for their potential as kinase inhibitors . They have been reported to inhibit several serine–threonine and tyrosine kinases including hedgehog kinase, casein kinase (CK), proviral insertion Moloney virus (PIM) kinase, and FMS-like tyrosine (Flt) kinase .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8-11(18-10)7-4-2-3-5-9(7)14-12(8)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCQXNSBAQYRQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

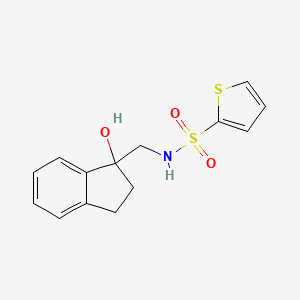

![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)

![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2465847.png)

![N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2465851.png)

![N-(2,5-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2465860.png)

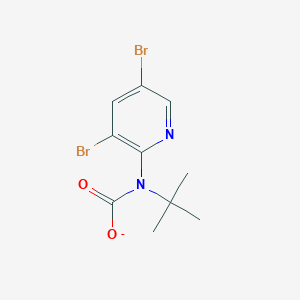

![4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2465861.png)